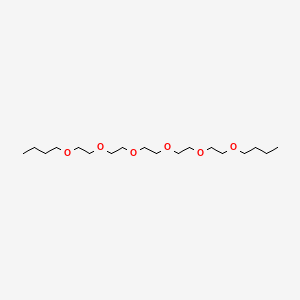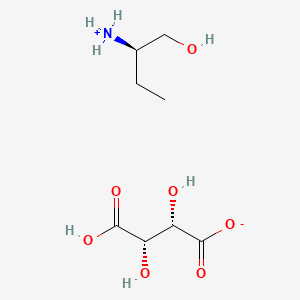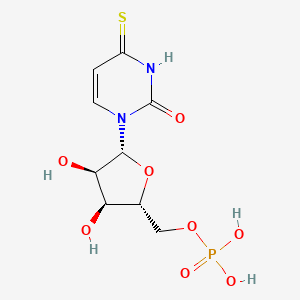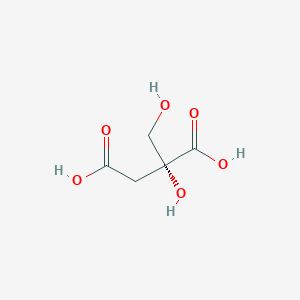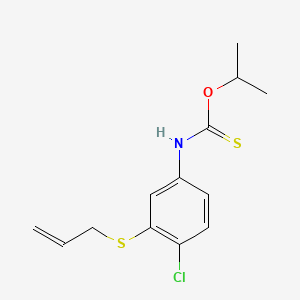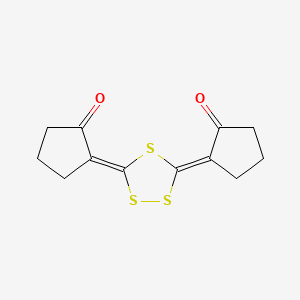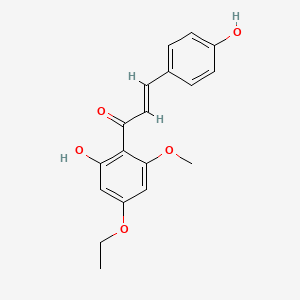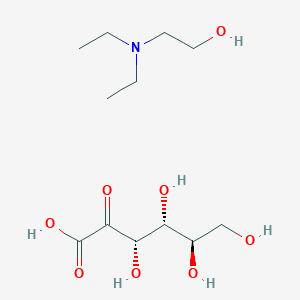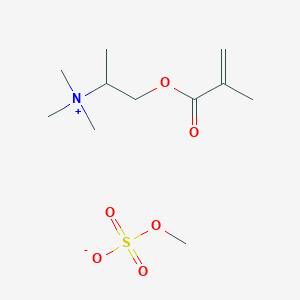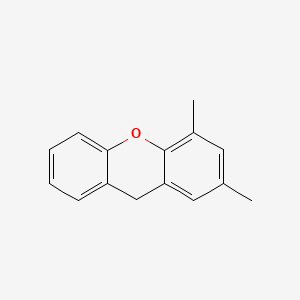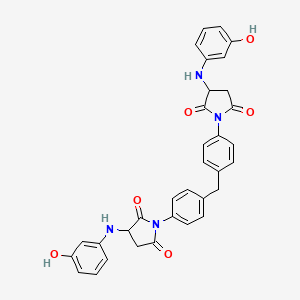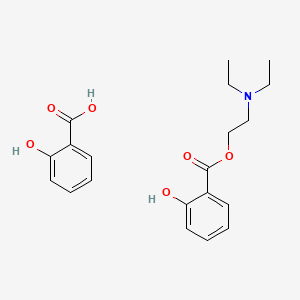
Einecs 245-742-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 245-742-8, also known as Antioxidant 245, is a hindered phenolic compound widely used in various industries. It is primarily utilized as an antioxidant in polymers to protect against thermal oxidative degradation. This compound is known for its efficiency, minimal energy consumption, and eco-friendliness in its production and application .
Métodos De Preparación
The preparation of Antioxidant 245 involves a catalyzed transesterification reaction. Initially, Me 3-(3-tert-butyl-4-hydroxy-5-methyl-phenyl)propanoate and triethylene glycol are mixed in a reactor to create an initial mixture. A catalyst is then added, and the temperature is raised to trigger the transesterification reaction. . This method is straightforward, efficient, and aligns with the principles of green chemistry.
Análisis De Reacciones Químicas
Antioxidant 245 undergoes various chemical reactions, including oxidation and reduction. It is known for its ability to scavenge free radicals and inhibit oxidation reactions, making it an essential component for polymer stabilization . Common reagents used in these reactions include catalysts for the transesterification process. The major products formed from these reactions are stable polymer materials with extended service life and maintained physical properties .
Aplicaciones Científicas De Investigación
Antioxidant 245 has a wide range of scientific research applications. In chemistry, it is used as a stabilizer in polymers to prevent thermal oxidative degradation. In biology and medicine, it is studied for its potential antioxidant properties and its ability to scavenge free radicals. In the industry, it is used in the production of various polymer materials, contributing to their stability and longevity .
Mecanismo De Acción
The mechanism of action of Antioxidant 245 involves its ability to scavenge free radicals and inhibit oxidation reactions. Its unique molecular structure allows it to interact with free radicals, neutralizing them and preventing oxidative damage to polymer materials . This action helps in extending the service life of polymers and maintaining their physical properties.
Comparación Con Compuestos Similares
Antioxidant 245 is unique in its efficiency and eco-friendliness. Similar compounds include other hindered phenolic antioxidants used in polymer stabilization, such as Irganox 1010 and Irganox 1076. These compounds also function as antioxidants, but Antioxidant 245 is noted for its minimal energy consumption and alignment with
Propiedades
Número CAS |
23565-36-8 |
|---|---|
Fórmula molecular |
C20H25NO6 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-hydroxybenzoate;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H19NO3.C7H6O3/c1-3-14(4-2)9-10-17-13(16)11-7-5-6-8-12(11)15;8-6-4-2-1-3-5(6)7(9)10/h5-8,15H,3-4,9-10H2,1-2H3;1-4,8H,(H,9,10) |
Clave InChI |
YYNGLQIOTDSHAZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=CC=C1O.C1=CC=C(C(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


